6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a chlorine atom at the 6th position and an ethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzoxazine ring.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1,2-benzothiazine: Similar structure but contains a sulfur atom instead of oxygen.
6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine: Contains additional phenyl groups at the 2nd and 4th positions.
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Contains a carboxylate group at the 2nd position.
Uniqueness
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-6-12-9-5-7(11)3-4-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWWRCUIVCEAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC2=C(O1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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